E3 ligase ligands are a diverse group of molecules that bind to E3 ubiquitin ligases. These ligases are key enzymes in the ubiquitin-proteasome system (UPS), which is responsible for degrading proteins within cells []. E3 ligases function by specifically recognizing target proteins and facilitating their ubiquitination, marking them for degradation by the proteasome [].
Synthesis Analysis
Structure-Based Design: Using the crystal structure of the E3 ligase's binding pocket to design ligands that can effectively bind [].
Optimization of Known Ligands: Starting with existing ligands and modifying their structure to improve binding affinity, selectivity, or other properties [, ].
Fragment-Based Screening: Screening libraries of small molecules to identify fragments that bind to the E3 ligase, followed by chemical optimization or linking of fragments [].
Covalent Ligand Screening: Identifying reactive molecules that form covalent bonds with the E3 ligase, often targeting cysteine residues [].
Molecular Structure Analysis
Presence of Functional Groups: Ligands often contain functional groups that can interact with amino acids in the E3 ligase's binding pocket, such as hydrogen bond donors/acceptors, aromatic rings, and charged groups [, ].
Stereochemistry: The specific three-dimensional arrangement of atoms within a ligand can greatly influence its binding affinity and selectivity [].
Linker Attachment Points: In the case of PROTACs, the E3 ligase ligand needs a suitable attachment point for a linker to connect it to the target protein ligand [].
Mechanism of Action
Inhibition of E3 Ligase Activity: Some ligands directly inhibit the catalytic activity of the E3 ligase, preventing target protein ubiquitination [].
Redirection of E3 Ligase Activity (PROTACs): By incorporating an E3 ligase ligand into a PROTAC molecule, the ligand redirects the E3 ligase to bind and ubiquitinate a target protein that it wouldn't normally recognize, leading to degradation of the target protein [, , ].
Physical and Chemical Properties Analysis
Solubility: Important for formulation and delivery, especially for in vivo applications [].
Stability: Ligands need to be stable in biological environments to exert their effects [].
Cell Permeability: Crucial for ligands intended to act intracellularly [].
Applications
Targeted Protein Degradation: The development of PROTACs as a novel therapeutic modality heavily relies on the discovery and optimization of E3 ligase ligands [, , , , ].
Studying E3 Ligase Biology: Ligands can be used as tools to investigate the biological functions of specific E3 ligases, both in vitro and in vivo [, ].
Developing Chemical Probes: Potent and selective E3 ligase ligands can be used as chemical probes to study protein interactions and cellular pathways [].
Future Directions
Expanding the E3 Ligase Toolbox: Discovering ligands for new E3 ligases to broaden the scope of targetable proteins and overcome potential resistance mechanisms [, , , ].
Developing More Efficacious and Selective Degraders: Optimizing ligand properties such as potency, selectivity, and pharmacokinetic parameters to develop more effective and safer therapeutics [, ].
Understanding and Overcoming Resistance: Investigating the mechanisms of resistance to E3 ligase-based degraders and developing strategies to circumvent them [].
Exploring New Applications: Beyond targeted protein degradation, E3 ligase ligands hold potential for applications in areas such as protein stabilization, modulation of protein-protein interactions, and development of novel biological tools [].
Related Compounds
Thalidomide and its Analogs
Compound Description: Thalidomide and its analogs, such as lenalidomide and pomalidomide, are immunomodulatory drugs (IMiDs) that bind to the E3 ligase substrate receptor cereblon (CRBN). This binding event facilitates the recruitment of neo-substrates, ultimately leading to their ubiquitination and degradation by the proteasome.
VH298
Compound Description: VH298 is a potent and cell-permeable small-molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It exhibits a Kd of less than 100 nM and effectively stabilizes HIF-1α levels intracellularly. VH298 serves as a valuable chemical probe for studying the VHL-HIF pathway and as a starting point for the development of PROTAC degraders.
β-Naphthoflavone (β-NF)
Compound Description: β-NF is a natural compound that acts as a ligand for the aryl hydrocarbon receptor (AhR). By incorporating β-NF, researchers have developed chimeric molecules capable of recruiting the AhR E3 ligase complex for targeted protein degradation.
CC-90009
Compound Description: CC-90009 is a first-in-class cereblon E3 ligase modulating drug that specifically targets GSPT1 for proteasomal degradation. This compound is currently in phase 1 clinical development for the treatment of acute myeloid leukemia (AML).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of arachidonoyl ethanolamide (anandamide; AEA). This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty amide acyl hydrolase (FAAH) within the neurons. Oleoyl ethyl amide (OEtA) has potent FAAH inhibitory activity (IC50 5.25 nM in rat brain homogenates) but does not inhibit acidic PEAase or bind to CB1 or CB2 receptors. OEtA is therefore a selective FAAH inhibitor with potential analgesic and anxiolytic activity.
Fructose-1,6-bisphosphatase-1 (FBPase-1) is an enzyme that catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, which is one of the rate-limiting steps in gluconeogenesis. Excess hepatic FBPase-1 activity contributes to hyperglycemia in patients. Thus, the development of specific FBPase-1 inhibitors is of great clinical interest for the treatment of patients with type 2 diabetes. FBPase-1 inhibitor is a cell-permeable benzoxazolo-sulfonamide compound that blocks human FBPase-1 enzymatic activity with an IC50 value of 3.4 µM (Ki = 1.1 µM) by competing at the AMP allosteric binding site. It has been shown to block glucose production in rat hepatoma cells that are starved of nutrients with an IC50 value of 6.6 µM.
Daclatasvir is an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV. Although the exact mechanism of action of daclatasvir has yet to be fully determined, this agent, upon oral administration and after intracellular uptake, appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family. Daclatasvir is an orally available antiviral agent that inhibits the NS5A region of the hepatitis C virus (HCV) and is used in combination with other oral antiviral agents to treat chronic hepatitis C. Elevations in serum enzyme levels during daclatasvir therapy are uncommon, and it has yet to be convincingly implicated in cases of clinically apparent liver injury with jaundice. Nevertheless, and for unknown reasons, successful all-oral regimens of antiviral therapy in patients with chronic hepatitis C and cirrhosis is occasionally complicated by hepatic decompensation and may cause reactivation of hepatitis B in susceptible patients coinfected with the hepatitis B virus (HBV). Daclatasvir is a member of the class of biphenyls that is a potent inhibitor of nonstructural protein 5A and is used (as its hydrochloride salt) for treatment of hepatitis C. It has a role as a nonstructural protein 5A inhibitor and an antiviral drug. It is a member of biphenyls, a member of imidazoles, a carbamate ester, a carboxamide and a valine derivative. It is a conjugate base of a daclatasvir(2+).
Potent, non-selective HDAC inhibitor (IC50 values are 14, 20, 26 and 75 nM for HDAC6, 1, 4, and 3, respectively and 2 μM for HDAC2). Antiproliferative agent. Induces oxidative stress and oxidative DNA damage. Shows antitumor effects in vivo. Orally active. KD 5170 is a mercaptoketone-based inhibitor of class I and II histone deacetylases (HDACs; IC50s = 20, 2,060, 75, 26, 950, 14, 85, 2,500, 150, and 18 nM for HDAC1-10, respectively). It exhibits broad spectrum antitumor activity in vitro and in vivo. KD 5170 increases the acetylation of histones and activates caspases 3, 8, and 9, leading to apoptosis in primary myeloma cells.
Endogenous antagonist at ionotropic, glycine and α7 nicotinic receptors. Neuroprotective in vivo. Water soluble form. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Endogenous antagonist at ionotropic, glycine and α7 nicotinic receptors. Neuroprotective in vivo. Water soluble form. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.